![molecular formula C21H28O5 B121214 6-脱氢皮质醇 CAS No. 600-99-7](/img/structure/B121214.png)
6-脱氢皮质醇
描述
6-Dehydrocortisol, also known as 6-beta-hydroxycortisol (6β-OHF), is a metabolite of cortisol, a primary stress hormone in humans. It is formed through the action of the enzyme cytochrome P-450 3A4 (CYP3A4) . The measurement of 6β-OHF in urine is used as a non-invasive indicator of drug-metabolizing enzyme activity in humans . This metabolite is also used as a biomarker for the activity of CYP3A4, which is involved in the metabolism of various drugs and the epoxidation reactions of certain carcinogens .
Synthesis Analysis
The synthesis of 6β-OHF occurs in the liver, where cortisol undergoes metabolism by the CYP3A4 enzyme . The enzyme introduces a hydroxyl group at the 6-beta position of cortisol, converting it into 6β-OHF. This process is part of the body's mechanism to make cortisol more water-soluble, facilitating its excretion in urine .
Molecular Structure Analysis
6β-OHF has a similar molecular structure to cortisol, with the addition of a hydroxyl group at the 6-beta position. This structural modification significantly impacts its physical and chemical properties, such as solubility and reactivity .
Chemical Reactions Analysis
The chemical reactions involving 6β-OHF primarily include its formation from cortisol and subsequent conjugation reactions that further increase its water solubility for excretion. The hydroxyl group at the 6-beta position makes 6β-OHF more reactive than cortisol, allowing it to undergo additional phase II metabolic reactions, such as glucuronidation or sulfation .
Physical and Chemical Properties Analysis
6β-OHF is more polar and hydrophilic than its parent compound cortisol due to the presence of the hydroxyl group. This increased polarity allows for its separation from cortisol using high-performance liquid chromatography (HPLC) . The physical properties of 6β-OHF, such as its solubility and stability, are crucial for its detection and quantification in biological samples. Various analytical methods, including HPLC with ultraviolet absorption detection , gas chromatography/mass spectrometry (GC/MS) , and ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) , have been developed to measure 6β-OHF in urine.
Relevant Case Studies
Several studies have utilized the measurement of 6β-OHF in urine to assess the activity of CYP3A4 in different contexts. For instance, the urinary 6β-OHF to cortisol ratio has been used to monitor the induction of hepatic drug-metabolizing enzymes . The diurnal variations of 6β-OHF and its ratio to other metabolites have been studied to understand its biological fluctuations . Additionally, the measurement of 6β-OHF has been applied in molecular epidemiological studies to investigate the relationship between environmental carcinogen exposure and cancer risk .
科学研究应用
代谢和生物转化
研究已经探索了 6-脱氢皮质醇和相关化合物的代谢和生物转化。例如,对 1-脱氢-17-羟基皮质类固醇在人体中代谢的研究突出了这些类固醇与可的松和皮质醇之间的代谢差异,提供了对其独特药理作用的见解 (Slaunwhite & Sandberg, 1957)。此外,一项关于 21-脱氢皮质醇代谢的研究,21-脱氢皮质醇是可的松生物转化为可的酸的一种可能的中间体,提供了对 6-脱氢皮质醇的独特代谢途径和产物的理解 (Monder, Zumoff, Bradlow, & Hellman, 1975)。
酶促反应和生化效应
研究还集中在 6-脱氢皮质醇及其衍生物的酶促反应和生化效应上。例如,一项研究调查了包括 21-脱氢皮质醇在内的糖皮质激素对大鼠肝细胞核中 RNA 合成的体外刺激,阐明了该化合物在增强 RNA 合成中的作用 (Ohtsuka & Koide, 1969)。另一个例子是对泼尼松龙®(1-脱氢皮质醇)对维生素 D 和钙转运的影响的研究,证明了该化合物对矿物质代谢的影响 (Lukert, Stanbury, & Mawer, 1973)。
治疗意义
6-脱氢皮质醇的治疗意义一直是人们感兴趣的话题。例如,对泼尼松龙-C14 和可的松-C14 之间代谢差异的研究突出了可能导致这些类固醇不同治疗效果的不同代谢途径 (Sandberg & Slaunwhite, 1957)。此外,对 6-脱氢-DOCA 和 6-脱氢-9α-氟皮质醇醋酸酯对大鼠钠和钾排泄的影响的研究,提供了对这些修饰类固醇在影响电解质平衡的疾病中的潜在治疗应用的见解 (Genard & Palem-Vliers, 1985)。
生物转化和药物加工
最后,6-脱氢皮质醇的生物转化和药物加工已经得到研究。一项使用 Arthrobacter simplex 细胞在有机-水性两液相系统中生物转化氢化可的松衍生物的研究突出了工业规模生产修饰糖皮质激素的潜力 (Fernandes, Cabral, & Pinheiro, 1995)。
作用机制
Target of Action
6-Dehydrocortisol, also known as Hydrocortisone EP Impurity E, is chemically identified as 11β,17,21-Trihydroxypregna-4,6-diene-3,20-dione . It is a glucocorticoid, similar to hydrocortisone . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells . The glucocorticoid receptor plays a crucial role in regulating genes controlling the development, metabolism, and immune response in the body .
Mode of Action
The mode of action of 6-Dehydrocortisol is likely to be similar to that of other glucocorticoids. Upon binding to the glucocorticoid receptor, it mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of glucocorticoids include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
One such pathway involves the glucocorticoid-dependent induction of annexin A1 expression, which inhibits phospholipase A2 (PLA2) activity . This leads to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation .
Pharmacokinetics
Glucocorticoids like hydrocortisone have good oral bioavailability and are eliminated mainly by hepatic metabolism and renal excretion of the metabolites . Plasma concentrations follow a biexponential pattern . Pharmacokinetic parameters such as the elimination half-life determine the duration and intensity of glucocorticoid effects .
Result of Action
The molecular and cellular effects of 6-Dehydrocortisol are likely to be similar to those of other glucocorticoids. These effects include the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, and the promotion of anti-inflammatory genes . This leads to a reduction in inflammation and immune response mechanisms .
未来方向
While specific future directions for 6-Dehydrocortisol were not found in the search results, the field of controlled drug delivery, which could potentially involve compounds like 6-Dehydrocortisol, faces challenges and future directions in terms of technological advancement, consideration of both neurochemical and physiological biomarkers of stress, and global benefit .
属性
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOXVSBZLASBJM-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975426 | |
Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dehydrocortisol | |
CAS RN |
600-99-7 | |
Record name | 6-Dehydrocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12881 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00975426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DEHYDROCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB1E84M01G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How potent is 16-methylene-6-dehydrocortisol compared to dexamethasone in suppressing glucocorticoid function?
A1: Research has shown that 16-methylene-6-dehydrocortisol is less potent than dexamethasone in suppressing glucocorticoid function. A study involving healthy subjects revealed that the mean dose-response equivalent of dexamethasone to 16-methylene-6-dehydrocortisol is 1:22, meaning a significantly higher dose of 16-methylene-6-dehydrocortisol is needed to achieve a comparable suppression effect []. Furthermore, while 3.0 mg of dexamethasone led to almost complete suppression of glucocorticoid function, 30 mg of 16-methylene-6-dehydrocortisol did not achieve complete suppression [].
Q2: Can the initial plasma cortisol levels influence the degree of suppression achieved by these corticosteroids?
A2: Yes, the initial plasma cortisol level, alongside the administered corticosteroid dose, appears to be a factor in determining the fasting plasma cortisol value after suppression []. This suggests that individual patient factors may play a role in determining the optimal dose for effective glucocorticoid suppression.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。